molecular formula C20H21FN6O B11296288 1-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)-3-(2-fluorophenyl)urea

1-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)-3-(2-fluorophenyl)urea

Cat. No.: B11296288
M. Wt: 380.4 g/mol
InChI Key: UHDIOQLVQLPNOT-UHFFFAOYSA-N
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Description

1-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)-3-(2-fluorophenyl)urea is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with ethylamino and methyl groups, an aniline moiety, and a fluorophenyl group. It is of significant interest in various fields of scientific research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)-3-(2-fluorophenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving ethylamine, methylamine, and a suitable aldehyde or ketone.

    Substitution Reactions: The synthesized pyrimidine ring is then subjected to substitution reactions to introduce the ethylamino and methyl groups.

    Coupling with Aniline Derivative: The substituted pyrimidine is then coupled with an aniline derivative through a nucleophilic aromatic substitution reaction.

    Formation of Urea Derivative: Finally, the compound is reacted with a fluorophenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

1-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)-3-(2-fluorophenyl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)-3-(2-fluorophenyl)urea can be compared with other similar compounds, such as:

  • N-(3,4-dimethylphenyl)-N’-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)urea
  • Other pyrimidine-based urea derivatives

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C20H21FN6O

Molecular Weight

380.4 g/mol

IUPAC Name

1-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-3-(2-fluorophenyl)urea

InChI

InChI=1S/C20H21FN6O/c1-3-22-19-23-13(2)12-18(27-19)24-14-8-10-15(11-9-14)25-20(28)26-17-7-5-4-6-16(17)21/h4-12H,3H2,1-2H3,(H2,25,26,28)(H2,22,23,24,27)

InChI Key

UHDIOQLVQLPNOT-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3F)C

Origin of Product

United States

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